Bromocresol Blue Sodium Salt

Descripción general

Descripción

Bromocresol Blue Sodium Salt is a synthetic dye belonging to the triphenylmethane family. It is widely used as a pH indicator due to its distinct color change from yellow at pH 3.8 to blue at pH 5.4 . This compound is also utilized in various biochemical assays, particularly for measuring serum albumin levels in clinical diagnostics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromocresol Blue Sodium Salt is synthesized by brominating cresol purple (m-cresolsulfonphthalein) in the presence of elemental bromine. The reaction typically occurs in a solution of glacial acetic acid .

Industrial Production Methods: In industrial settings, the synthesis involves dissolving cresol purple in glacial acetic acid, followed by the gradual addition of bromine. The reaction mixture is then heated to facilitate the bromination process. After completion, the product is purified through recrystallization .

Types of Reactions:

Acid-Base Reactions: It acts as a pH indicator, changing color based on the pH of the solution.

Common Reagents and Conditions:

Bromine: Used in the bromination process during synthesis.

Glacial Acetic Acid: Solvent for the bromination reaction.

Major Products Formed:

Monoanionic Form: Yellow color at lower pH.

Dianionic Form: Blue color at higher pH.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Bromocresol Blue Sodium Salt is characterized by its ability to change color in response to pH changes, making it an effective pH indicator. Its color transition occurs between pH 6.0 (yellow) and pH 7.6 (blue), which allows for precise measurements in various chemical environments. The compound is soluble in water and has limited solubility in nonpolar solvents, making it suitable for aqueous applications.

pH Indicator in Biological Studies

BCB is extensively used as a pH indicator in biological research. It is particularly beneficial for monitoring physiological pH levels in experiments involving cellular respiration and photosynthesis. For example, when carbon dioxide is introduced into a solution containing BCB, the solution transitions from blue to yellow, indicating a decrease in pH due to the formation of carbonic acid .

Protein Electrophoresis

In molecular biology, BCB serves as a tracking dye during gel electrophoresis. It allows researchers to visualize the migration of proteins or nucleic acids through agarose or polyacrylamide gels, providing a method to monitor the progress of separation .

Table 1: Application of Bromocresol Blue in Gel Electrophoresis

| Application | Description |

|---|---|

| Tracking Dye | Monitors protein separation during electrophoresis |

| Color Change | Indicates the progress of molecular migration |

| Gel Composition Impact | Migration rate varies with different gel compositions |

Environmental Monitoring

BCB is also utilized in environmental studies to assess water quality by measuring acidity levels. Its clear color change makes it an effective tool for monitoring pH levels in various water samples, contributing to environmental management efforts .

Diagnostic Testing

In clinical laboratories, BCB is employed in diagnostic assays to detect specific biomolecules. Its ability to indicate pH changes can aid in diagnosing conditions related to metabolic acidosis or alkalosis, where blood pH levels deviate from normal ranges .

Skin Absorption Studies

Recent studies have investigated the percutaneous absorption of BCB when used in hair dye formulations. In a controlled study, BCB was applied to human skin samples, revealing that a significant portion of the dye was rinsed off after application, with minimal absorption into deeper skin layers .

Table 2: Summary of Skin Absorption Study Results

| Condition | 24 Hours Recovery Rate | 72 Hours Recovery Rate |

|---|---|---|

| Stratum Corneum | 19.88 ± 5.78 μg/cm² | 20.20 ± 3.05 μg/cm² |

| Epidermis | 1.40 ± 1.62 μg/cm² | 1.92 ± 2.39 μg/cm² |

| Dermis | 0.03 ± 0.05 μg/cm² | 0.05 ± 0.05 μg/cm² |

Educational Uses

BCB is frequently used in educational settings to teach students about acid-base chemistry and pH concepts through hands-on experiments involving color changes in solutions . This application helps students visualize chemical reactions and understand the importance of pH in biological systems.

Mecanismo De Acción

Bromocresol Blue Sodium Salt functions as a pH indicator by undergoing ionization in aqueous solutions. The compound’s color change is due to the protonation and deprotonation of its phenolic groups. At lower pH, the compound exists in its monoanionic form (yellow), while at higher pH, it deprotonates to form the dianionic form (blue) .

Comparación Con Compuestos Similares

Bromocresol Green: Another triphenylmethane dye used as a pH indicator, changing color from yellow at pH 3.8 to blue at pH 5.4.

Bromophenol Blue: Used as a pH indicator and electrophoretic color marker, changing color from yellow at pH 3.0 to blue at pH 4.6.

Bromothymol Blue: Changes color from yellow at pH 6.0 to blue at pH 7.6.

Uniqueness: Bromocresol Blue Sodium Salt is unique due to its specific pH range and its application in clinical diagnostics for measuring serum albumin levels . Its distinct color change and stability make it a valuable tool in various scientific and industrial applications.

Actividad Biológica

Bromocresol Blue Sodium Salt (BCB), a pH indicator and biochemical reagent, has garnered attention for its diverse applications in biological research and assays. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

- Molecular Formula : C₁₉H₉Br₄NaO₅S

- Molecular Weight : 691.943 g/mol

- Density : 0.985 g/mL at 25 °C

- Melting Point : 300 °C

- Solubility : Highly soluble in water

Bromocresol Blue is characterized by its ability to change color based on pH levels, transitioning from yellow at pH 3.8 to blue at pH 4.6 . This property makes it an essential tool in various laboratory settings.

Biological Applications

This compound serves multiple roles in biological research:

- pH Indicator : Commonly used in titrations and biochemical assays to indicate pH changes.

- Electrophoresis Tracking Dye : It migrates similarly to DNA, allowing visualization during gel electrophoresis, which is crucial for nucleic acid and protein analysis .

- Enzyme Activity Monitoring : Employed in assays to study enzyme kinetics, particularly with proteases .

- Histological Staining : Utilized for staining tissue samples to identify cellular components under microscopy .

- Environmental Testing : Assists in assessing water quality by indicating the presence of acidic or basic pollutants .

Case Study 1: Electrophoresis Applications

In a study examining the migration of Bromocresol Blue during agarose gel electrophoresis, it was found that the dye migrates at a rate comparable to that of 300-500 bp DNA fragments. This property enhances the visualization of DNA bands, facilitating accurate analysis during molecular biology experiments .

Case Study 2: Enzyme Interaction

Research indicated that Bromocresol Blue binds effectively to bovine lactic dehydrogenase, providing insights into enzyme structure and function. This binding allows researchers to study enzyme kinetics and mechanisms more effectively .

Case Study 3: Environmental Impact Assessment

A screening assessment highlighted the low bioaccumulation potential of Bromocresol Blue in aquatic environments due to its ionized state at environmentally relevant pH levels. The predicted bioconcentration factor was less than 1 L/kg, indicating minimal environmental risk associated with its use .

Comparative Analysis Table

| Property/Aspect | This compound |

|---|---|

| Molecular Weight | 691.943 g/mol |

| pH Transition Range | 3.8 - 4.6 |

| Solubility | Highly soluble in water |

| Primary Uses | pH indicator, electrophoresis tracking dye, enzyme assays |

| Environmental Bioaccumulation Potential | Low (BAF < 1 L/kg) |

Propiedades

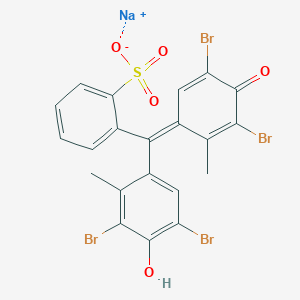

IUPAC Name |

sodium;2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBRPDUUWGYUTE-VSORCOHTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bromocresol Green Sodium Salt interact with Sodium Dodecyl Sulfate, and what are the downstream effects of this interaction?

A1: Bromocresol Green Sodium Salt (BCG), an anionic dye, interacts with Sodium Dodecyl Sulfate (SDS), an anionic surfactant, primarily through a combination of hydrophobic interactions, ion-ion interactions, and electrostatic forces. [] This interaction leads to the formation of mixed micelles at a concentration known as the critical micelle concentration (CMC). [] The presence of BCG influences the CMC of SDS, causing it to decrease initially with increasing BCG concentration. [] This suggests that BCG molecules incorporate into the SDS micelles, affecting their aggregation behavior. []

Q2: How does temperature affect the aggregation behavior of the Bromocresol Green Sodium Salt and Sodium Dodecyl Sulfate mixture?

A3: Temperature plays a crucial role in the aggregation behavior of the BCG and SDS mixture. Research demonstrates that the CMC of the mixture gradually increases with increasing temperature in both water and aqueous additive solutions. [] This suggests that higher temperatures disfavor micelle formation, likely due to increased thermal agitation disrupting the interactions between BCG and SDS molecules. [] Furthermore, the free energy of aggregation becomes more negative with increasing temperature, indicating that the aggregation process becomes more spontaneous at higher temperatures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.